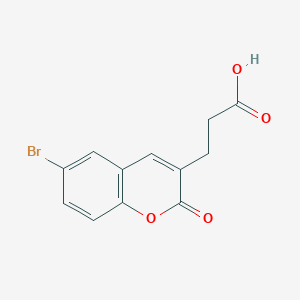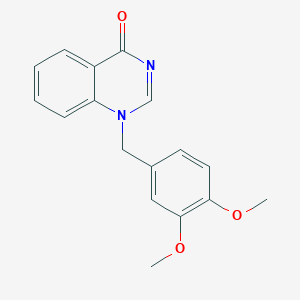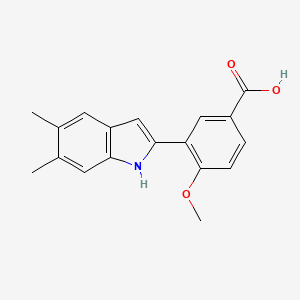![molecular formula C20H26O2Si B11832895 Oxirane, 2-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]-, (2S)-](/img/structure/B11832895.png)
Oxirane, 2-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]-, (2S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxirane, 2-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]-, (2S)- is an organic compound with a molecular formula of C20H28O2Si. It is a derivative of oxirane, commonly known as an epoxide, which is characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. The compound is notable for its use in various chemical reactions and applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]-, (2S)- typically involves the reaction of an appropriate precursor with a silylating agent. One common method includes the use of tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silylating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product quality.
化学反应分析
Types of Reactions
Oxirane, 2-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]-, (2S)- undergoes various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the epoxide to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the epoxide ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to open the epoxide ring.
Major Products
Oxidation: Diols are the major products formed.
Reduction: Alcohols are typically produced.
Substitution: The products depend on the nucleophile used but generally result in the formation of substituted alcohols or ethers.
科学研究应用
Oxirane, 2-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]-, (2S)- has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis due to its stability and ease of removal.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug delivery systems and as intermediates in the synthesis of therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of Oxirane, 2-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]-, (2S)- involves the interaction of the epoxide ring with various molecular targets. The epoxide ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to introduce functional groups into molecules.
相似化合物的比较
Similar Compounds
- Oxirane, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, (2S)-
- Oxirane, 2-(1,1-dimethylethyl)-3-ethenyl-2-methyl-
- Oxirane, 2-(1,1-dimethylethyl)-3-ethyl-, cis-
Uniqueness
Oxirane, 2-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]-, (2S)- is unique due to the presence of the diphenylsilyl group, which provides enhanced stability and reactivity compared to other silyl-protected epoxides. This makes it particularly useful in complex synthetic routes where selective protection and deprotection of functional groups are required.
属性
分子式 |
C20H26O2Si |
|---|---|
分子量 |
326.5 g/mol |
IUPAC 名称 |
tert-butyl-[2-[(2S)-oxiran-2-yl]ethoxy]-diphenylsilane |
InChI |
InChI=1S/C20H26O2Si/c1-20(2,3)23(18-10-6-4-7-11-18,19-12-8-5-9-13-19)22-15-14-17-16-21-17/h4-13,17H,14-16H2,1-3H3/t17-/m0/s1 |
InChI 键 |
JUTBIWDBEHVRSZ-KRWDZBQOSA-N |
手性 SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC[C@H]3CO3 |
规范 SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC3CO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


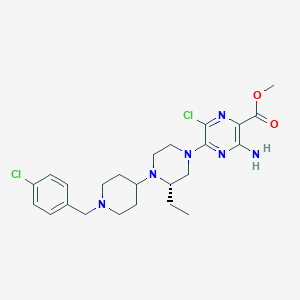
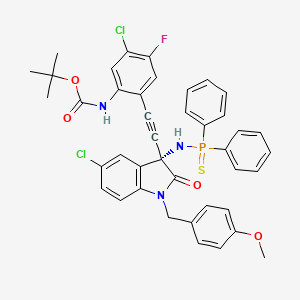
![Furo[2,3-d]oxazol-2-amine, 3a,5,6,6a-tetrahydro-6-[(trimethylsilyl)oxy]-5-[[(trimethylsilyl)oxy]methyl]-, (3aS,5S,6S,6aR)-](/img/structure/B11832832.png)

![Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B11832837.png)

![1-[(2R,4aR,7aR)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanamine](/img/structure/B11832849.png)
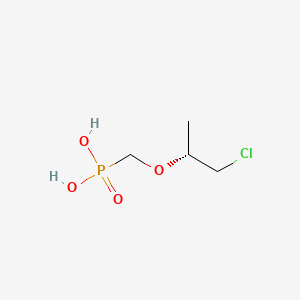
![tert-butyl 2-(3-ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B11832863.png)
